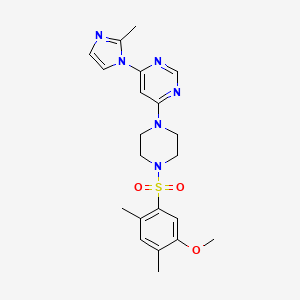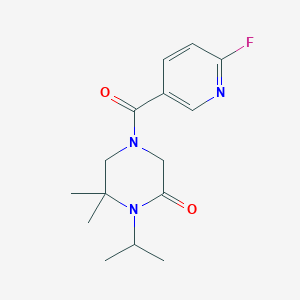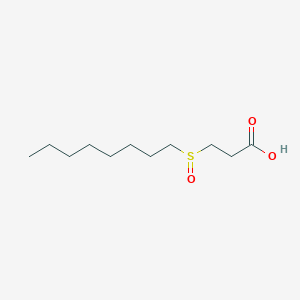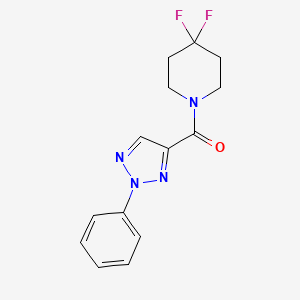
4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that have garnered interest for their potential in various biological activities and chemical properties. Its structure suggests a complex interplay of functional groups that could afford it unique physical and chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions, where various sulfonyl chlorides react with a base molecule to introduce the sulfonyl group alongside other functional groups (Mallesha et al., 2012). These syntheses are characterized by their efficiency in constructing complex molecules with high specificity and yield.
Molecular Structure Analysis
The molecular structure is often elucidated using spectral studies such as NMR, IR, and mass spectrometry. Crystallographic analysis has revealed that compounds with similar structures crystallize in specific systems, displaying distinct conformational features, such as chair conformations for piperazine rings and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, leading to a broad range of derivatives with potential biological activities. Their reactivity is significantly influenced by the nature and position of substituents on the molecule, impacting their utility in further chemical modifications and applications (Oishi et al., 1989).
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity : The compound, 4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, has been studied for its antiproliferative effects against various human cancer cell lines. Researchers synthesized a series of derivatives and evaluated their antiproliferative activity using the MTT assay method. Some derivatives demonstrated good activity on all cell lines except one, suggesting potential as anticancer agents (Mallesha et al., 2012).
Anticancer Evaluation of Substituted Compounds : Another study involved the evaluation of the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent. The screening conducted in vitro on 60 cell lines of various cancers revealed that certain compounds with a piperazine substituent demonstrated significant effectiveness against these cancer types (Turov, 2020).
Antimicrobial Agents Synthesis : Research also indicates the synthesis of derivatives of the compound for antimicrobial purposes. A novel series of thiazolidinone derivatives, linked with piperazine, were synthesized and evaluated against a range of bacteria and fungi. The findings suggested these newly synthesized compounds have considerable antimicrobial activity, which could be leveraged in drug development (Patel et al., 2012).
Pharmacologically Active Compounds : In the search for pharmacologically active compounds among 2-Dialkylaminobenzimidazoles, heating of substituted benzimidazole-2-sulfonic acids in the presence of secondary amines led to the synthesis of dialkylaminobenzimidazoles. These compounds were experimentally studied for potential antiarrhythmic, antiaggregation, hemorheological, and other activities, identifying active compounds for further pharmacological development (Zhukovskaya et al., 2017).
Propriétés
IUPAC Name |
4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-11-16(2)19(12-18(15)30-4)31(28,29)26-9-7-25(8-10-26)20-13-21(24-14-23-20)27-6-5-22-17(27)3/h5-6,11-14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHMHRJJXBCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)



![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)


